

Application Note: Detection of Oxyoctaline Formate in Environmental Samples

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Compound of Interest

Compound Name: OXYOCTALINE FORMATE

Cat. No.: B1582655

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Introduction

Oxyoctaline formate (CAS No. 65405-72-3) is a synthetic fragrance ingredient used in a variety of consumer products.[1][2][3][4][5] Its potential release into the environment through wastewater and other pathways necessitates the development of sensitive and reliable analytical methods for its detection in environmental matrices. This document outlines a proposed methodology for the extraction and quantification of **oxyoctaline formate** in water and soil samples using gas chromatography-mass spectrometry (GC-MS), a technique that has been successfully used for its identification in biological samples.[6][7][8] While standardized methods for the environmental detection of **oxyoctaline formate** are not yet established, the protocols described herein are based on established principles for the analysis of semi-volatile organic compounds in environmental media.

Instrumentation and Reagents

- Instrumentation:
 - Gas Chromatograph with a Mass Selective Detector (GC-MS)
 - Autosampler
 - Solid-Phase Extraction (SPE) manifold and cartridges (for water samples)
 - Ultrasonic bath (for soil samples)

- Centrifuge
- Nitrogen evaporator
- Vortex mixer
- Analytical balance
- Reagents and Consumables:
 - **Oxyoctaline formate** analytical standard
 - Internal standard (e.g., d10-phenanthrene)
 - Surrogate standard (e.g., d10-pyrene)
 - High-purity solvents (dichloromethane, acetone, hexane, methanol)
 - Anhydrous sodium sulfate
 - SPE cartridges (e.g., C18)
 - Glass fiber filters
 - Autosampler vials with inserts

Experimental Protocols

1. Water Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of **oxyoctaline formate** from aqueous matrices such as river water, lake water, and wastewater effluent.

- Sample Collection: Collect 1-liter water samples in amber glass bottles. If residual chlorine is present, quench with sodium thiosulfate. Store samples at 4°C and extract within 7 days.
- Extraction Procedure:
 - Filter the water sample through a glass fiber filter to remove suspended solids.

- Spike the filtered water sample with a known concentration of the surrogate standard.
- Condition a C18 SPE cartridge by sequentially passing 5 mL of dichloromethane, 5 mL of methanol, and 5 mL of deionized water.
- Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
- After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
- Dry the cartridge under a gentle stream of nitrogen for 20 minutes.
- Elute the trapped analytes with 10 mL of a 1:1 (v/v) mixture of dichloromethane and acetone.
- Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL using a nitrogen evaporator.
- Spike the final extract with a known concentration of the internal standard prior to GC-MS analysis.

2. Soil and Sediment Sample Preparation: Ultrasonic Extraction

This protocol is suitable for the extraction of **oxyoctaline formate** from soil, sediment, and sludge samples.

- Sample Collection: Collect approximately 100 g of sample in a wide-mouthed glass jar. Store at 4°C.
- Extraction Procedure:
 - Homogenize the sample and weigh 10 g (dry weight equivalent) into a centrifuge tube.
 - Spike the sample with a known concentration of the surrogate standard.
 - Add 20 mL of a 1:1 (v/v) mixture of dichloromethane and acetone.

- Extract the sample in an ultrasonic bath for 15 minutes.
- Centrifuge the sample at 2500 rpm for 10 minutes.
- Decant the supernatant into a clean tube.
- Repeat the extraction (steps 3-6) two more times, combining the supernatants.
- Dry the combined extract by passing it through anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL using a nitrogen evaporator.
- Spike the final extract with a known concentration of the internal standard prior to GC-MS analysis.

3. GC-MS Analysis

- Chromatographic Conditions:

- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
- Injector Temperature: 280°C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes
 - Ramp: 10°C/min to 280°C
 - Hold: 10 minutes at 280°C

- Mass Spectrometer Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV

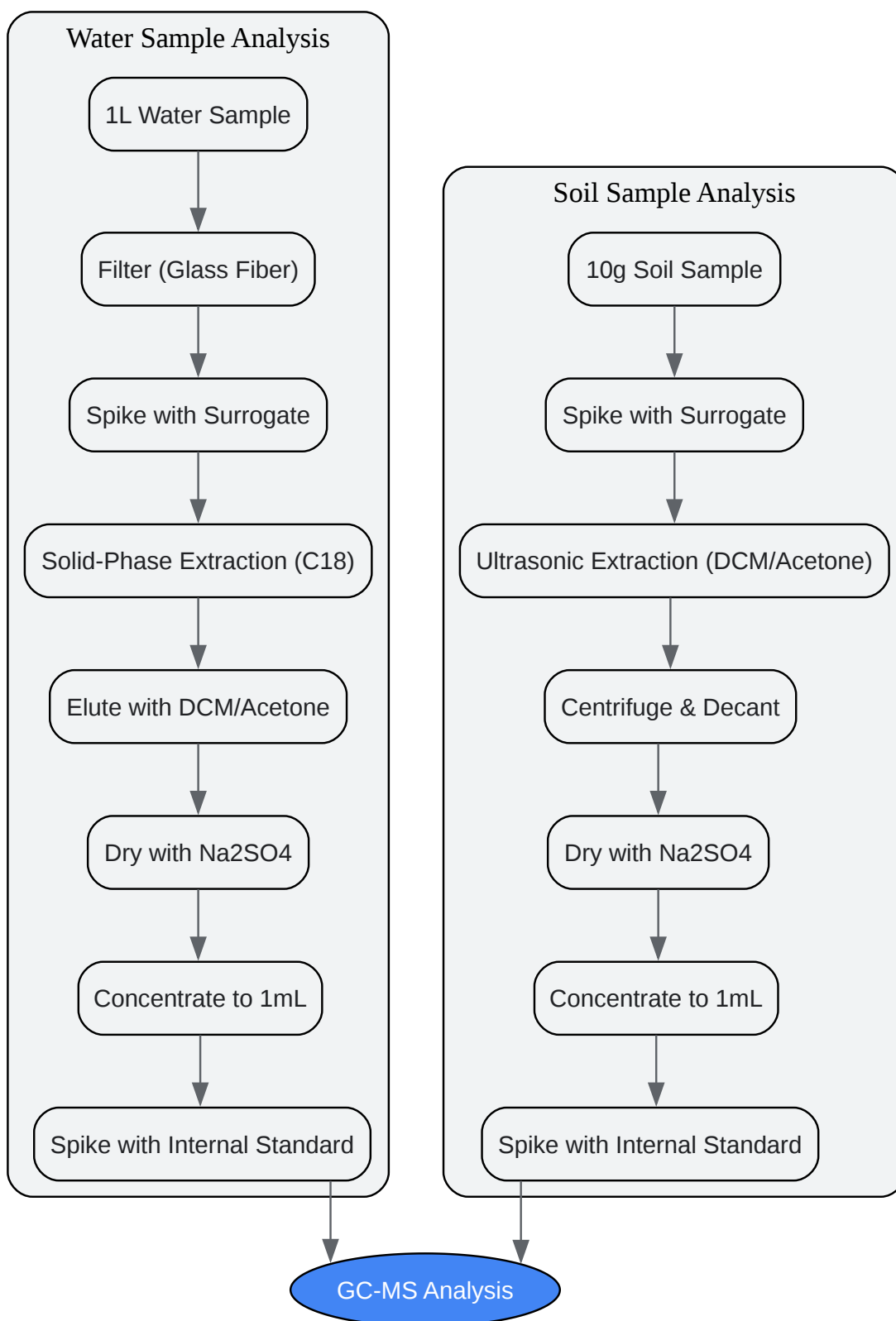
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Ions to Monitor: To be determined from the mass spectrum of the **oxyoctaline formate** standard (quantification and qualifier ions).

Data Presentation

Table 1: Hypothetical Performance Characteristics of the Analytical Method

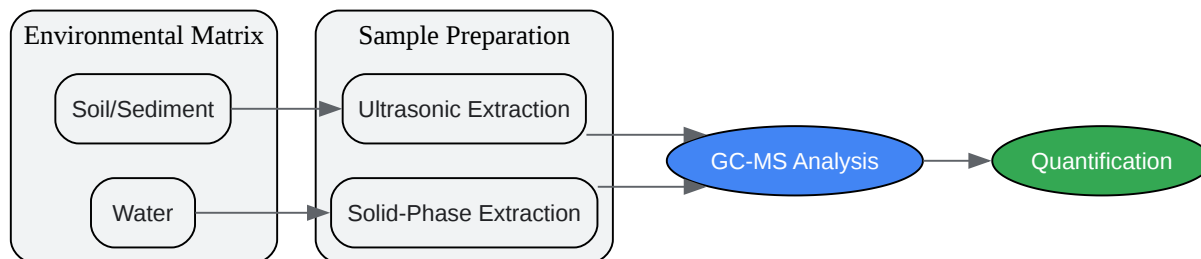
| Parameter | Water (SPE-GC-MS) | Soil (Ultrasonic-GC-MS) |
|-----------------------------------|-------------------|-------------------------|
| Limit of Detection (LOD) | 0.01 µg/L | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.05 µg/L | 0.5 µg/kg |
| Linear Range | 0.05 - 10 µg/L | 0.5 - 100 µg/kg |
| Correlation Coefficient (r^2) | > 0.995 | > 0.995 |
| Average Recovery (%) | 92 ± 8 | 88 ± 10 |
| Relative Standard Deviation (%) | < 10 | < 15 |

Visualizations



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Caption: Workflow for the extraction and analysis of **Oxyoctaline Formate**.



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Caption: Logical relationship of sample matrix to preparation and analysis.

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